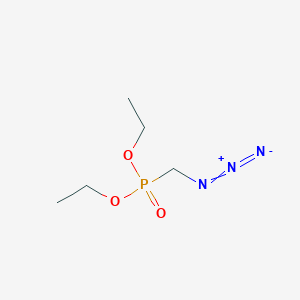

Phosphonic acid, azidomethyl-, diethyl ester

説明

Phosphonic acid, azidomethyl-, diethyl ester is a type of phosphonic acid. Phosphonic acids are organophosphorus compounds containing C−PO (OR)2 groups, where R = alkyl, aryl, or just hydrogen . They are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .

Synthesis Analysis

Phosphonic acids can be synthesized from phosphorous acid, also known as phosphonic acid, H3PO3 . The Kabachnik–Fields reaction or Pudovik reaction can be used to alkylate phosphonic acid to give aminophosphonate . Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives to dialkyl phosphonates .Molecular Structure Analysis

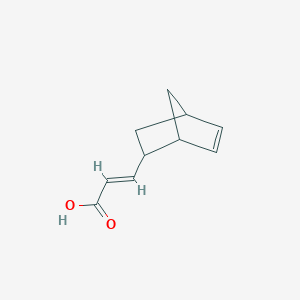

The molecular structure of phosphonic acids features a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Phosphonic acids and their derivatives can undergo various reactions. The reactions of phosphonate esters may involve heterolytic breaking of the P–H bond, P–O bond cleavage, or O–C bond scission . In addition, homolytic bond breaking may generate reactive free radical species .Physical And Chemical Properties Analysis

Phosphonic acids are typically handled as salts and are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols .科学的研究の応用

Role in Biogeochemical Phosphorus Cycling and Methane Production

Phosphonates, including diethyl (azidomethyl)phosphonate, play a significant role in biogeochemical phosphorus cycling . They also contribute to methane production , which is a crucial aspect of the global carbon cycle and has implications for climate change.

Antibacterial and Antifungal Activities

Phosphonates have shown promising antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial agents, which are needed to combat the growing problem of antibiotic resistance.

Intermediates in Synthesis

Phosphinic and phosphonic acids, which can be prepared from their esters like diethyl (azidomethyl)phosphonate, are useful intermediates in various chemical reactions . They can be prepared by hydrolysis or dealkylation .

Herbicidal Activity

Some phosphonate compounds, including those containing a furan ring, have shown significant herbicidal activity . They can be effective against broad-leaved weeds .

Corrosion Inhibitors

Phosphonates and phosphonic acids have been used as corrosion inhibitors . They can protect metals and other materials from degradation, which is important in many industrial applications.

Biological Activity

Phosphinic and phosphonic acids are known for their biological activity . They are used in the treatment of DNA virus and retrovirus infections . Some P-esters have also been shown to be effective against Hepatitis C and Influenza A virus , and some are known as glutamate and GABA-based CNS therapeutics . Dronates are known to increase the mineral density in bones .

作用機序

Target of Action

Diethyl (azidomethyl)phosphonate, also known as 1-[azidomethyl(ethoxy)phosphoryl]oxyethane or Phosphonic acid, azidomethyl-, diethyl ester, is a phosphonate compound . Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . .

Mode of Action

Phosphonates are known to inhibit enzymes by mimicking their natural substrates . This inhibition can disrupt the normal function of the target enzyme, leading to various downstream effects.

Biochemical Pathways

Phosphonates are known to affect various biochemical pathways due to their ability to inhibit enzymes . For instance, the inhibition of the enzyme Diacylglycerol acyltransferase/mycolyltransferase Ag85C can disrupt the normal function of Mycobacterium tuberculosis .

Pharmacokinetics

Phosphonates are known for their enhanced resistance towards hydrolysis, which can impact their bioavailability .

Result of Action

The inhibition of enzymes by phosphonates can lead to various downstream effects, including disruption of normal cellular functions .

Action Environment

The action, efficacy, and stability of diethyl (azidomethyl)phosphonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the phosphonate group, potentially impacting its interaction with target enzymes .

将来の方向性

Phosphonic acids and their derivatives have a wide range of applications, including use as antibiotic and antiviral agents, chelating agents in imaging, catalysts, ion exchange materials, and components of polymers used in paints and adhesives . Future research may focus on developing new synthesis methods and exploring additional applications for these versatile compounds.

特性

IUPAC Name |

1-[azidomethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTDIBZJVFRPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

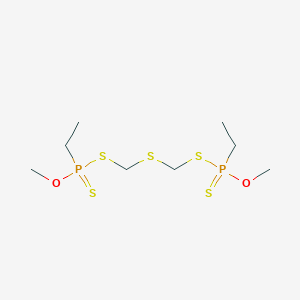

CCOP(=O)(CN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170872 | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17982-55-7 | |

| Record name | Diethyl P-(azidomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17982-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017982557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7H-Cyclopenta[1,2-b:3,4-b']dithiophene](/img/structure/B98387.png)